molecular formula C12H15ClN2O2 B598083 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid CAS No. 1197193-44-4

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid

Cat. No. B598083
CAS RN: 1197193-44-4
M. Wt: 254.714
InChI Key: RQOFHWOTPWWXGY-UHFFFAOYSA-N
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Description

“4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid” is a heterocyclic organic compound . It has a molecular weight of 254.712700 g/mol and a molecular formula of C12H15ClN2O2 . It is also known by other synonyms such as “4-CHLORO-2-(4-METHYL-1-PIPERAZINYL)BENZOIC ACID” and "4-CHLORO-2-(4-METHYLPIPERAZIN-1-YL)BENZOIC ACID" .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI key is RQOFHWOTPWWXGY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid” appears as a white to brown solid . It has a molecular weight of 254.71 g/mol . The compound has 4 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

Enzyme Involvement in Metabolism

One study investigated the metabolism of a novel antidepressant, highlighting the oxidative pathways involving cytochrome P450 enzymes. This research provides insight into how similar compounds undergo metabolic transformations, potentially influencing their pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).

Antimicrobial Activity

Bifunctional sulfonamide-amide derivatives, including compounds structurally related to 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, have shown significant in vitro antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).

Antiparasitic Properties

Research on Piper species identified benzoic acid derivatives with notable antiparasitic activity, demonstrating the potential of these compounds in treating parasitic infections (Flores et al., 2008).

Crystal Structure Analysis

The crystal structure of a compound closely related to 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid was determined, offering insights into its molecular conformation and potential interactions in solid form. Such information is vital for understanding the material properties and designing new compounds with desired characteristics (Faizi et al., 2016).

Supramolecular Chemistry

Studies on the self-assembly of piperazine with various benzoic acids, including chloro-substituted variants, revealed intricate supramolecular architectures. These findings highlight the utility of such compounds in constructing complex molecular systems with potential applications in materials science and nanotechnology (Chen & Peng, 2011).

Safety and Hazards

The safety data for “4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid” is currently unavailable online .

properties

IUPAC Name

4-chloro-2-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOFHWOTPWWXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244412
Record name 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid

CAS RN

1197193-44-4
Record name 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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